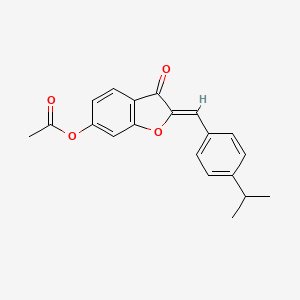

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(23-13(3)21)11-18(17)24-19/h4-12H,1-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFOYRLLQACSBO-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation reaction of 4-isopropylbenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar benzofuran derivatives have been investigated for their ability to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, indicating possible therapeutic applications in treating conditions like arthritis and asthma .

1.3 Anticancer Research

There is growing interest in the anticancer properties of benzofuran derivatives. Compounds structurally related to this compound have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that these compounds may interfere with critical signaling pathways in cancer cell proliferation .

Materials Science

2.1 Synthesis of Functional Materials

The unique structural features of this compound make it a valuable precursor in the synthesis of functional materials. Its reactivity allows it to be utilized in creating polymers and composite materials with enhanced mechanical and thermal properties. The incorporation of benzofuran units into polymer matrices has been shown to improve material stability and performance under various conditions .

2.2 Fluorescent Probes

The compound can serve as a fluorescent probe due to its structural characteristics that allow for photochemical modifications. Research has demonstrated that similar compounds can be used for labeling biomolecules in fluorescence microscopy and flow cytometry, providing insights into cellular processes at the molecular level .

Analytical Chemistry

3.1 HPLC and CE Applications

this compound can be utilized as a reagent in High Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the analysis of amines and carbohydrates. Its ability to form stable fluorescent derivatives enhances detection sensitivity, facilitating the analysis of complex biological samples .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Spectroscopic Comparison with Analogous Compounds

Benzofuran derivatives with modifications at positions 2, 3, and 6 are widely studied for their structural diversity and functional adaptability. Below, (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is compared to three analogs (Table 1):

Table 1: Structural and NMR Comparison of Benzofuran Derivatives

Key Findings :

- NMR Profile : As per , the target compound shares nearly identical proton chemical shifts with analogs 1 and 7 in most regions (e.g., aromatic protons, carbonyl groups), indicating conserved electronic environments in the benzofuran core .

- Substituent Effects : Divergences in chemical shifts within Region A (29–36 ppm) and Region B (39–44 ppm) (Figure 6 in ) highlight localized electronic perturbations caused by the 4-isopropylbenzylidene and acetate groups. These shifts are critical for identifying substituent positions and stereochemistry .

Reactivity and Environmental Behavior

Lumping Strategy and Reactivity Trends

’s lumping strategy groups compounds with similar structures to predict their environmental and chemical behavior. Benzofuran derivatives like the target compound are often classified with:

- Analog Group 1 : 3-oxo-2,3-dihydrobenzofurans with arylidene substituents.

- Analog Group 2 : Acetate- or ester-functionalized benzofurans.

Reactivity Insights :

- Oxidative Degradation: The 3-oxo moiety and conjugated double bond in the benzylidene group enhance susceptibility to oxidation, akin to other α,β-unsaturated ketones. This reactivity is reduced in non-ketonic analogs .

- Hydrolytic Stability : The acetate group at position 6 may undergo hydrolysis under alkaline conditions, similar to esters in related compounds (e.g., 6-acetoxy-2-phenylbenzofurans).

- Environmental Persistence : Lumping with structurally similar surrogates (, Tables 3–4) suggests moderate persistence in aqueous systems due to hydrophobic aromatic substituents, though faster degradation is expected compared to halogenated analogs .

Biological Activity

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20O4

- Molecular Weight : 300.35 g/mol

The compound features a benzofuran core, which is significant for its biological activity. The presence of the isopropyl group may enhance lipophilicity and influence interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells after treatment.

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Research Findings :

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens were found to be in the range of 32 to 64 µg/mL.

- Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.

- Membrane Disruption : Interaction with microbial membranes causing lysis.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| Compound A | C18H20O4 | Anticancer | Similar structure but lacks isopropyl group |

| Compound B | C16H18O4 | Antimicrobial | Different functional groups affecting activity |

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of 4-isopropylbenzaldehyde with a benzofuran precursor , followed by esterification to introduce the acetate group. Key parameters include:

- Temperature control (60–80°C for condensation, room temperature for esterification) to minimize side reactions .

- Catalyst selection (e.g., acid catalysts like H₂SO₄ for esterification) .

- Solvent choice (e.g., ethanol or dichloromethane) to enhance solubility and reaction efficiency . Yields are optimized via thin-layer chromatography (TLC) monitoring and recrystallization for purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration and substituent positions (e.g., isopropyl, acetate groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 368.35 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What functional groups in the compound serve as reactive sites for chemical modifications?

Key reactive groups include:

- Acetate ester : Hydrolyzable under basic conditions to generate carboxylic acid derivatives .

- Benzylidene moiety : Susceptible to nucleophilic attack at the α,β-unsaturated ketone .

- Benzofuran core : Aromatic electrophilic substitution at the 5-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

Contradictions often arise from differences in metabolic stability or bioavailability . Methodological strategies include:

- Pharmacokinetic profiling : LC-MS/MS analysis of plasma metabolites in murine models to identify active vs. inactive forms .

- Dose-response studies : Adjusting in vivo doses to account for hepatic first-pass metabolism .

- Tissue distribution assays : Radiolabeled compound tracking to correlate tissue concentrations with efficacy .

Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with tyrosinase or cyclooxygenase-2 (COX-2) .

- Molecular Dynamics (MD) simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Regression analysis linking substituent electronic parameters (e.g., Hammett σ) to IC₅₀ values .

Q. What mechanisms underlie the Z-configuration’s stability under varying conditions?

- Steric hindrance : The isopropyl group restricts rotation around the benzylidene double bond, favoring the Z-isomer .

- Photostability assays : UV-Vis spectroscopy reveals minimal isomerization under dark conditions but partial E/Z conversion at 300 nm .

- Thermodynamic studies : Differential scanning calorimetry (DSC) shows higher melting points for Z-isomers due to crystalline packing .

Q. How do substituents on the benzylidene moiety affect bioactivity?

- Electron-withdrawing groups (e.g., Cl, F) enhance tyrosinase inhibition by increasing electrophilicity at the α,β-unsaturated ketone .

- Bulkier substituents (e.g., isopropyl vs. methyl) reduce membrane permeability, as shown in Caco-2 cell assays .

- Comparative studies with 4-methoxybenzylidene analogs show reduced anti-inflammatory activity, suggesting steric clashes with COX-2 .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

- LC-MS/MS metabolic profiling : Incubate compound with rat liver microsomes and NADPH, monitoring degradation half-life (t₁/₂) .

- CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) identify isoform-specific interactions .

- Statistical analysis : Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.